molecular formula C13H15FN2O B2386215 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole CAS No. 1521612-18-9

6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole

Cat. No.: B2386215
CAS No.: 1521612-18-9
M. Wt: 234.274
InChI Key: WYOYGSYQNWZOBR-UHFFFAOYSA-N
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Description

6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzoxazole scaffold linked to a piperidine ring, a structural motif commonly associated with various pharmacological activities. Compounds based on the 6-fluoro-1,2-benzisoxazole core substituted at the 3-position with a piperidine ring have been identified as promising templates for the development of novel antiproliferative agents . Structure-Activity Relationship (SAR) studies on this class of molecules indicate that substitutions on the N-terminal of the piperidine ring can be a dominant factor influencing their bioactivity, particularly against a panel of human carcinoma cells . The piperidine moiety is a privileged structure in pharmaceutical research, and its incorporation into heterocyclic systems like the benzoxazole is a common strategy to explore new therapeutic entities. This product is intended for research purposes in laboratory settings only. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-fluoro-2-(piperidin-4-ylmethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-10-1-2-11-12(8-10)17-13(16-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOYGSYQNWZOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC3=C(O2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is quenched with aqueous hydrochloric acid, and the organic layer is separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

Biological Activities

Antiproliferative Activity:
Research indicates that 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate significant cytotoxicity against HeLa (cervical cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines. The structure-activity relationship (SAR) studies highlight the importance of substituents on the benzoxazole ring in enhancing antiproliferative activity .

Antimicrobial Properties:
In addition to anticancer effects, compounds related to this compound have been evaluated for their antimicrobial properties. They show promise as effective agents against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action appears to involve disruption of microbial cell functions, although specific pathways are still under investigation .

Case Studies and Research Findings

  • Antiproliferative Studies:
    A study synthesized various 6-fluoro derivatives and assessed their antiproliferative activities using the MTT assay. Compounds such as 5a, 5d, and 5k exhibited potent activity across multiple carcinoma cell lines, suggesting that modifications to the piperidine or benzoxazole components can significantly affect efficacy .
  • Cytotoxicity Evaluations:
    Another study focused on the cytotoxic effects of benzoxazolone derivatives containing piperidine substituents. The findings revealed substantial cytotoxicity against MDA-MB-231 (breast cancer) cells, with mechanisms involving apoptosis confirmed through caspase activation assays .
  • Antimicrobial Testing:
    The antimicrobial potential of synthesized compounds was compared against standard antibiotics. One derivative demonstrated a minimum inhibitory concentration (MIC) comparable to established treatments for bacterial infections, indicating its potential as an alternative therapeutic agent in combating resistant strains .

Mechanism of Action

The mechanism of action of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Benzoxazole Core

6-Chloro-5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole ()
  • Structure : Chlorine at C6, methyl at C5, and direct piperidin-4-yl attachment at C2.
  • The methyl group at C5 introduces steric hindrance, which may reduce conformational flexibility .
5-Fluoro-6-(4-aryl-piperazin-1-yl)-benzoxazoles ()
  • Structure : Fluorine at C5 and piperazine (instead of piperidine) linked via aryl groups at C4.
  • The aryl-piperazine moiety may enhance interactions with aromatic residues in biological targets, as seen in cytotoxicity studies .
2-(Piperidin-4-yl)-1,3-benzoxazole ()
  • Structure : Lacks the 6-fluoro and methylene linker, with direct piperidin-4-yl attachment.

Heterocycle Core Modifications

Imidazo[2,1-b][1,3]benzothiazole Derivatives ()
  • Structure : Benzothiazole fused with imidazole, substituted with methoxyphenyl groups.
  • Impact : The sulfur atom in benzothiazole increases polarizability, enhancing π-π stacking. Imidazole introduces additional hydrogen-bonding sites, contributing to antitumor and antiviral activities .

Crystallographic and Computational Analysis

  • SHELX Software : Used for refining crystal structures of analogs, enabling precise determination of bond lengths and dihedral angles (e.g., 4.87° dihedral in benzothiazole derivatives) .
  • Mercury CSD : Facilitates visualization of intermolecular interactions, such as weak C–H···O hydrogen bonds in crystal packing, which influence stability and solubility .

Biological Activity

6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole (CAS No. 1521612-18-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, specifically focusing on its antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15FN2OC_{13}H_{15}FN_2O with a molecular weight of 234.27 g/mol. The compound features a benzoxazole ring substituted with a fluorine atom and a piperidine moiety, which is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties.

In Vitro Studies

A study conducted by researchers synthesized various benzoxazole derivatives and evaluated their antimicrobial efficacy against pathogenic strains using disc diffusion and microdilution methods. The results showed that compounds similar to this compound demonstrated potent inhibitory activity against Gram-positive and Gram-negative bacteria as well as fungi. Specifically, the compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.00390.0039 to 0.0250.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Summary of Antimicrobial Activity

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis0.0048
Candida albicans0.0098

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies.

Cytotoxicity Studies

In a study focused on the design and synthesis of new benzoxazoles, including derivatives of this compound, researchers evaluated their cytotoxic effects on human lung carcinoma cells (A549) and non-cancerous hepatocytes (HepaRG). The findings indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for anticancer applications .

Case Study: Selective Anticancer Properties

One notable case involved a derivative of this compound showing significant activity against lung cancer at low concentrations, with IC50 values indicating effective inhibition of cancer cell proliferation without harming healthy cells .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells.
  • Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells through oxidative stress or mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via a multi-step protocol involving:

Suzuki-Miyaura coupling to introduce the piperidinylmethyl group.

Cyclization under basic conditions (e.g., KOH/EtOH) to form the benzoxazole core.

Fluorination at the 6-position using Selectfluor® or similar reagents.

  • Key Variables : Reaction temperature (60–80°C) and solvent polarity (DMF vs. THF) significantly affect cyclization efficiency. Yields range from 45–72% depending on substituent steric effects .
    • Validation : Purity is confirmed via HPLC (>95%) and NMR (¹H/¹³C) to detect unreacted intermediates.

Q. How is the structural integrity of the compound validated in synthetic batches?

  • Analytical Techniques :

  • X-ray Diffraction (XRD) : Resolves crystallographic parameters (e.g., dihedral angles between benzoxazole and piperidine rings, ~6.5° deviation from planarity) .
  • Spectroscopy :
  • ¹H NMR : Peaks at δ 2.8–3.2 ppm (piperidine CH₂), δ 6.7–7.1 ppm (aromatic protons).
  • FT-IR : Bands at 1650 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-F stretch) confirm functional groups .
    • Data Cross-Validation : Discrepancies between computational (DFT) and experimental bond lengths (<0.05 Å) indicate high structural fidelity .

Q. What preliminary biological activities have been reported for this compound?

  • Antibacterial Screening :

  • Gram-positive pathogens : MIC values of 8–16 µg/mL against S. aureus and B. subtilis via broth microdilution.
  • Mechanism : Disruption of cell membrane integrity (confirmed via SYTOX Green uptake assays) .
    • Cytotoxicity : Selectivity indices >10 in HEK-293 cells at 50 µg/mL, suggesting therapeutic potential .

Advanced Research Questions

Q. How do structural modifications (e.g., N-substitution on piperidine) impact bioactivity and pharmacokinetics?

  • SAR Insights :

  • N-Alkylation : Methyl or ethyl groups enhance solubility (logP reduction by 0.5–1.0) but reduce antibacterial potency (MIC increase by 2–4×).
  • Aromatic Substituents : Electron-withdrawing groups (e.g., -CF₃) at the benzoxazole 2-position improve target binding (docking scores: ∆G = -9.2 kcal/mol vs. bacterial gyrase) .
    • PK Studies :
  • Metabolic Stability : Hepatic microsome assays show t₁/₂ = 45 min (CYP3A4-mediated oxidation).
  • Plasma Protein Binding : 89–92% (ultrafiltration method), limiting free drug availability .

Q. What computational and experimental strategies resolve contradictions in activity data across studies?

  • Case Example : Discrepancies in MIC values against E. coli (4 µg/mL vs. 32 µg/mL):

Strain Variability : Use standardized ATCC strains (e.g., ATCC 25922) to minimize genetic drift effects.

Media Composition : Cation-adjusted Mueller-Hinton broth ensures consistent ion chelation.

Molecular Dynamics : Simulations reveal protonation state-dependent binding (piperidine pKa ~10.5) .

  • Validation : Replicate assays under CLSI guidelines and cross-reference with time-kill kinetics .

Q. How is the compound’s stability assessed under physiological conditions, and what formulation challenges arise?

  • Degradation Studies :

  • pH Stability : Degrades rapidly at pH <3 (gastric conditions; t₁/₂ = 20 min) but remains stable at pH 7.4 (t₁/₂ >24 hrs).
  • Oxidative Stress : Susceptible to ROS (e.g., H₂O₂), forming 6-hydroxy derivatives (LC-MS/MS confirmation) .
    • Formulation Solutions :
  • Nanoparticulate Encapsulation : PLGA nanoparticles (150 nm, PDI <0.2) improve oral bioavailability (AUC increase by 3× in rat models) .

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